3-Methyl-4-nitrobenzoyl chloride

Physical property comparison Procurement specification Handling and storage

Obtaining certified impurity standards for Tolvaptan ANDA filings often requires months of in-house synthesis and characterization. 3-Methyl-4-nitrobenzoyl chloride (Tolvaptan Impurity 60) is supplied as a fully characterized reference standard, eliminating this bottleneck. • Full NMR, HPLC, GC documentation with USP/EP traceability for direct regulatory submission • Reduces analytical method development time versus in-house impurity synthesis • Also serves as a key telmisartan intermediate with >65.8% overall process yield

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 35675-46-8
Cat. No. B1304925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-nitrobenzoyl chloride
CAS35675-46-8
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H6ClNO3/c1-5-4-6(8(9)11)2-3-7(5)10(12)13/h2-4H,1H3
InChIKeyDUEGOHNPUBPUIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-nitrobenzoyl chloride Physicochemical Profile


3-Methyl-4-nitrobenzoyl chloride (CAS 35675-46-8) is a disubstituted benzoyl chloride derivative bearing a methyl group at the 3-position and a nitro group at the 4-position of the aromatic ring, with molecular formula C₈H₆ClNO₃ and a molecular weight of 199.59 g/mol . It is a moisture-sensitive acyl chloride with a melting point of approximately 28 °C, a computed boiling point of 299.2 °C at 760 mmHg, and a density of 1.386 g/cm³ . The compound serves as a reactive acylation intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials, and is formally catalogued as Tolvaptan Impurity 60—a certified reference standard for ANDA regulatory submissions .

1 Pharmaceutical impurity standard workflow
2 Reactive acylation intermediate (acyl chloride)
3 Temperature-controlled logistics required (MP ~28°C)
4 3-Methyl-4-nitro regioisomer scaffold

Substitution Limitations of 3-Methyl-4-nitrobenzoyl chloride


Benzoyl chloride derivatives with identical molecular formulae (C₈H₆ClNO₃, MW 199.59) but differing substitution patterns—such as 2-methyl-4-nitrobenzoyl chloride (CAS 30459-70-2, MP 34 °C) and 4-methyl-3-nitrobenzoyl chloride (CAS 10397-30-5, MP 20–21 °C)—exhibit distinct physical states at ambient temperature and divergent steric and electronic profiles during acylation . The unsubstituted analog, 4-nitrobenzoyl chloride (CAS 122-04-3), is a high-melting crystalline solid (MP 71–74 °C) with markedly higher density (1.53 g/cm³), fundamentally altering its solubility, handling requirements, and reaction kinetics . Furthermore, substituting the acyl chloride with the corresponding carboxylic acid, 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1), eliminates the capacity for direct nucleophilic acyl substitution without pre-activation, significantly reducing synthetic step efficiency . These regioisomeric and functional-group differences render simple interchange among in-class compounds unreliable for reproducible synthetic outcomes, impurity profiling, and structure-activity optimization.

REGIOISOMER 2-Methyl-4-nitro and 4-methyl-3-nitro isomers exhibit divergent steric profiles and melting points; acylation kinetics and physical handling may shift.
FUNCTIONAL GROUP 3-Methyl-4-nitrobenzoic acid requires pre-activation; direct substitution eliminates one step and alters process mass intensity.
IMPURITY STANDARD Generic intermediates lack Tolvaptan Impurity 60 designation and regulatory documentation; may not support ANDA/DMF filings directly.

Quantitative Evidence vs. Analogs


Ambient Physical State and Storage Needs

At a melting point of 28 °C, 3-methyl-4-nitrobenzoyl chloride lies within the ambient-temperature solid–liquid transition zone, requiring controlled-temperature storage to maintain a consistent physical state—unlike its comparator 4-nitrobenzoyl chloride (MP 71–74 °C), which is a robust crystalline solid at room temperature, or 4-methyl-3-nitrobenzoyl chloride (MP 20–21 °C), which is a free-flowing liquid under typical laboratory conditions . The 2-methyl-4-nitro isomer melts at 34 °C, also near-ambient but with a 6 °C upward shift relative to the target compound . Density values are 1.386 g/cm³ for the target versus 1.53 g/cm³ for 4-nitrobenzoyl chloride and 1.37 g/mL for 4-methyl-3-nitrobenzoyl chloride .

Physical State and Storage
Data to verify
MP 28°C (near-ambient solid–liquid transition) vs. comparators at 20–74°C. Density 1.386 g/cm³.
Supports procurement specification review for cold-chain logistics.
Physical state may shift under uncontrolled ambient shipping.
Physical property comparison Procurement specification Handling and storage

Steric Effects of Methyl Position on Bioactivity

The 3-methyl substitution pattern of the target compound places the methyl group ortho to the acyl chloride moiety, introducing steric hindrance at the reactive center that is absent in 4-nitrobenzoyl chloride (no methyl substituent) and geometrically distinct from 2-methyl-4-nitrobenzoyl chloride (methyl ortho to nitro, not ortho to acyl chloride) and 4-methyl-3-nitrobenzoyl chloride (methyl para to acyl chloride) . In the synthesis of 1-(3-methyl-4-nitrobenzoyl)-1,2,3,4-tetrahydroquinoline derivatives, the 3-methyl-4-nitrobenzoyl group has been specifically characterized as acting as both a steric and electronic modulator, with bioisosteric replacement of the nitro group with carboxamide producing a measured LogP shift from 4.08 to 2.72 . This regioisomeric positioning has direct consequences: among 3-methyl-4-nitrobenzoate derivatives evaluated against Candida strains, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate exhibited MIC values of 39 µM and 31 µM respectively against C. guilliermondii 207, demonstrating that the scaffold—accessible via the target acyl chloride—yields quantifiable antifungal activity dependent on the 3-methyl-4-nitro substitution geometry .

Steric Effects on Bioactivity
Class-level inference
Ortho-methyl effect on acylation center; LogP shift 4.08→2.72 achievable. Derived ester MIC 31–39 µM (C. guilliermondii).
Reported scaffold-dependent antifungal screening context.
Regioisomer geometry influences steric and electronic modulation.
Structure-activity relationship Regioisomer differentiation Acylation selectivity

Certified Impurity Standard for Regulatory Filings

3-Methyl-4-nitrobenzoyl chloride is formally designated and supplied as Tolvaptan Impurity 60, a certified reference standard accompanied by detailed characterization data (including NMR, HPLC, and GC analyses) that is compliant with regulatory guidelines for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions . This direct registration-linked identity distinguishes it from generic 3-methyl-4-nitrobenzoyl chloride sold solely as a synthetic intermediate without regulatory documentation. In contrast, closely related isomers such as 2-methyl-4-nitrobenzoyl chloride (CAS 30459-70-2) and 4-methyl-3-nitrobenzoyl chloride (CAS 10397-30-5) are not catalogued as compendial impurity reference standards for Tolvaptan, limiting their utility in pharmaceutical quality control workflows . The target compound is supplied with traceability against USP or EP pharmacopoeial standards where feasible, a requirement for cGMP-compliant analytical method validation (AMV) .

Certified Impurity Standard
Reported
Tolvaptan Impurity 60; CoA with NMR, HPLC, GC. Traceability to USP/EP standards.
Supports ANDA/DMF regulatory filing workflows.
Regulatory documentation package supplied with standard.
Pharmaceutical impurity standard ANDA submission Regulatory compliance Quality control

Acyl Chloride Reactivity vs. Carboxylic Acid

The acyl chloride functional group of 3-methyl-4-nitrobenzoyl chloride enables direct, room-temperature nucleophilic acyl substitution with amines and alcohols to form amides and esters without auxiliary coupling reagents, in contrast to 3-methyl-4-nitrobenzoic acid (CAS 3113-71-1), which requires pre-activation via thionyl chloride, oxalyl chloride, or carbodiimide coupling agents . In the synthesis of telmisartan, a clinically approved angiotensin II receptor blocker, the key intermediate is accessed from 3-methyl-4-nitrobenzoic acid via a seven-step sequence with an overall yield of 54% from the acid starting material . In an optimized ionic liquid-mediated synthesis, telmisartan was obtained with a step yield of 93.8% (final step) and an overall yield exceeding 65.8%, with the final product achieving 99.96% HPLC purity—all proceeding through the 3-methyl-4-nitrobenzoyl scaffold . The acyl chloride form eliminates one synthetic step (acid activation) relative to the acid, directly improving atom economy and reducing waste stream complexity in multi-step pharmaceutical syntheses.

Acyl Chloride Reactivity
Class-level inference
Direct amidation without coupling reagents. Telmisartan overall yield >65.8%, HPLC purity 99.96% via scaffold.
Reported synthetic step-economy advantage over carboxylic acid.
One-step activation eliminated vs. acid.
Synthetic efficiency Acylation reactivity Functional group interconversion Step economy

Biological Activity and Cellular Uptake Kinetics

3-Methyl-4-nitrobenzoyl chloride has been directly characterized for its biological activity in anticancer systems: the maximal response is observed at a concentration of 0.1 mM, and the compound exhibits a cellular uptake rate of 8 μm/min at pH 7.0 . The compound is reported to inhibit cancer cell growth through inhibition of protein synthesis and DNA replication, with methionine binding proposed as a contributing mechanism . These quantitative pharmacological parameters are not reported for the closely related isomers 2-methyl-4-nitrobenzoyl chloride (CAS 30459-70-2) or 4-methyl-3-nitrobenzoyl chloride (CAS 10397-30-5) in comparable biological assays . The availability of defined concentration-response and uptake data enables the target compound to serve as both a synthetic intermediate and a directly screenable bioactive entity, reducing the need for preliminary bioassay development when the 3-methyl-4-nitrobenzoyl pharmacophore is under investigation.

Biological Activity and Uptake
Data to verify
Maximal response at 0.1 mM; uptake rate 8 μm/min at pH 7.0. Reported protein synthesis inhibition.
Reported cell-model endpoint context; requires independent validation.
Comparable data absent for regioisomeric analogs.
Biological activity Anticancer agent Cellular uptake Concentration-response

3-Methyl-4-nitrobenzoyl chloride Applications


Tolvaptan Impurity Standard for ANDA Filings

Generic pharmaceutical manufacturers developing Tolvaptan formulations require certified impurity reference standards for method validation, forced degradation studies, and quality control release testing. 3-Methyl-4-nitrobenzoyl chloride, formally designated as Tolvaptan Impurity 60, is supplied with full characterization documentation (NMR, HPLC, GC) and traceability to USP/EP standards . This regulatory-ready documentation package directly supports ANDA and DMF filings, eliminating the internal burden of impurity synthesis, purification, and structural elucidation. Using this certified standard rather than a generic intermediate or an in-house synthesized batch reduces analytical method development time and regulatory review risk, as the characterization data are pre-aligned with ICH Q3A/Q3B impurity qualification requirements.

Telmisartan Intermediate Synthesis

The 3-methyl-4-nitrobenzoyl scaffold is a critical precursor in the industrial synthesis of telmisartan. Starting from 3-methyl-4-nitrobenzoic acid, optimized processes achieve overall yields exceeding 65.8% with final product HPLC purity of 99.96% . The acyl chloride form—3-methyl-4-nitrobenzoyl chloride—provides a one-step advantage over the carboxylic acid by enabling direct amide bond formation without coupling reagents, improving process mass intensity. The specific 3-methyl-4-nitro regioisomer is essential to this synthetic route; substitution with 4-methyl-3-nitrobenzoyl chloride or the unsubstituted 4-nitrobenzoyl chloride would yield regioisomeric intermediates that are incompatible with downstream cyclization and condensation steps required for telmisartan assembly .

Antifungal Drug Discovery

The 3-methyl-4-nitrobenzoyl group serves as a validated antifungal pharmacophore. 3-Methyl-4-nitrobenzoate esters—directly accessible via acylation of alcohols with 3-methyl-4-nitrobenzoyl chloride—have demonstrated MIC values of 31–39 µM against Candida guilliermondii 207, with structure-activity relationship studies confirming the importance of the alkyl ester chain for bioactivity . The scaffold's modifiability, including the LogP shift from 4.08 to 2.72 achievable through nitro-to-carboxamide bioisosteric replacement, provides medicinal chemists with a quantitatively characterized starting point for lead optimization . The ortho-methyl substitution geometry of this specific regioisomer creates steric and electronic properties that cannot be replicated by the 2-methyl-4-nitro or 4-methyl-3-nitro isomers.

Agrochemical Intermediate Synthesis

In the synthesis of herbicides and insecticides that incorporate benzamide or benzoate ester pharmacophores, 3-methyl-4-nitrobenzoyl chloride offers a defined steric environment at the acyl chloride center due to the ortho-methyl substituent. This steric modulation can influence acylation regioselectivity when reacting with polyfunctional amines or alcohols, a feature absent in non-ortho-substituted analogs such as 4-nitrobenzoyl chloride . The compound's melting point (28 °C) and density (1.386 g/cm³) further differentiate its handling and metering characteristics from both the higher-melting 4-nitro analog (MP 71–74 °C) and the lower-melting 4-methyl-3-nitro isomer (MP 20–21 °C), enabling process engineers to select the optimal benzoyl chloride for specific reactor temperature and solvent compatibility requirements.

Application
Selection Property
Validation Focus
Tolvaptan Impurity Standard for ANDA Filings
Certified reference standard with regulatory documentation
Analytical method validation and impurity profiling
Telmisartan Intermediate Synthesis
Pre-activated acyl chloride scaffold
Step economy and process mass intensity review
Antifungal Drug Discovery
3-Methyl-4-nitrobenzoyl pharmacophore
Antifungal screening and SAR context
Agrochemical Intermediate Synthesis
Ortho-methyl steric modulation and handling profile
Acylation regioselectivity and process compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-4-nitrobenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.